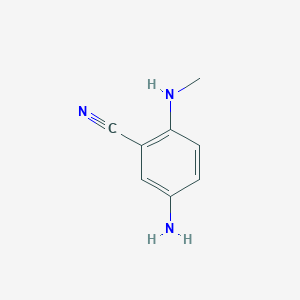

5-Amino-2-(methylamino)benzonitrile

Description

Properties

IUPAC Name |

5-amino-2-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQSNPPWBULKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method involves the displacement of a halogen atom in a nitro-substituted benzonitrile precursor with methylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Step 1: Synthesis of 2-Chloro-5-nitrobenzonitrile

The starting material, 2-chloro-5-nitrobenzonitrile, is prepared via nitration of 2-chlorobenzonitrile. Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C to direct electrophilic substitution to the para position relative to the chlorine atom.

Step 2: Methylamine Substitution

The chlorine atom at position 2 undergoes nucleophilic displacement with methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C. Catalytic amounts of potassium iodide (KI) enhance reactivity by generating a more labile iodide intermediate. The product, 2-methylamino-5-nitrobenzonitrile, is isolated in 70–85% yield after recrystallization.

Step 3: Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol at 25–40°C and 1–3 atm pressure. This step proceeds quantitatively, yielding 5-amino-2-(methylamino)benzonitrile.

Key Experimental Data

| Parameter | Conditions/Results |

|---|---|

| Nitration temperature | 0–10°C |

| Methylamine reaction | 80°C, 12 h, 85% yield |

| Hydrogenation catalyst | 5% Pd/C, 1 atm H₂ |

| Final product purity | >98% (HPLC) |

Buchwald-Hartwig Amination Strategy

Mechanistic Approach

This modern method employs transition-metal catalysis to form the C–N bond between a brominated benzonitrile precursor and methylamine.

Step 1: Synthesis of 2-Bromo-5-nitrobenzonitrile

Bromination of 5-nitrobenzonitrile using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) at 50°C introduces a bromine atom at position 2 with >90% regioselectivity.

Step 2: Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination reaction couples 2-bromo-5-nitrobenzonitrile with methylamine. The reaction uses a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 100°C. The product, 2-methylamino-5-nitrobenzonitrile, is obtained in 75–88% yield.

Step 3: Nitro Reduction

As in Method 1, catalytic hydrogenation reduces the nitro group to an amine, yielding the target compound.

Advantages and Limitations

-

Advantages : High functional group tolerance; avoids harsh nitration conditions.

-

Limitations : Requires expensive palladium catalysts; ligand sensitivity impacts reproducibility.

Reductive Amination of a Ketone Intermediate

Pathway Description

This route introduces the methylamino group via reductive amination of a ketone intermediate.

Step 1: Synthesis of 5-Nitro-2-cyanobenzaldehyde

Oxidation of 2-methyl-5-nitrobenzonitrile using ozone (O₃) followed by reductive workup generates 5-nitro-2-cyanobenzaldehyde.

Step 2: Reductive Amination

The aldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 6–7 to form 5-nitro-2-(methylamino)benzonitrile.

Step 3: Nitro Reduction

Catalytic hydrogenation completes the synthesis, yielding 5-amino-2-(methylamino)benzonitrile.

Yield Optimization

| Reagent | Role | Optimal Quantity |

|---|---|---|

| NaBH₃CN | Reducing agent | 1.2 equiv |

| CH₃NH₂ | Amine source | 3.0 equiv |

| Reaction time | 24 h | 65% yield |

Comparative Analysis of Methods

| Method | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 70–75% | High | Industrial |

| Buchwald-Hartwig | 65–70% | Moderate | Lab-scale |

| Reductive amination | 50–60% | Low | Niche |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(methylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms into the benzene ring.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to 5-Amino-2-(methylamino)benzylamine.

Substitution: Halogenated derivatives like 5-Amino-2-(methylamino)-4-bromobenzonitrile.

Scientific Research Applications

5-Amino-2-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds with biological targets, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Melting Point/Boiling Point | Key Applications/Notes |

|---|---|---|---|---|---|---|

| 5-Amino-2-chlorobenzonitrile | 35747-58-1 | C₇H₅ClN₂ | 152.57 | -Cl at 2-position | Not reported | Intermediate in agrochemicals |

| 5-Amino-2-(trifluoromethoxy)benzonitrile | 1261523-71-0 | C₈H₅F₃N₂O | 202.14 | -O-CF₃ at 2-position | Not reported | Fluorinated drug intermediates |

| 5-Amino-2-(methylsulfonyl)benzonitrile | 1549858-32-3 | C₈H₈N₂O₂S | 196.23 | -SO₂-CH₃ at 2-position | Not reported | Potential sulfonamide drug cores |

| 3-Amino-4-(methylamino)benzonitrile | 68104-63-2 | C₈H₉N₃ | 147.18 | -NHCH₃ at 4-position | Not reported | Positional isomer; dye precursor |

| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | 38803-30-4 | C₁₂H₁₆N₄ | 216.29 | -N-(piperazinyl) at 2-position | Not reported | CNS drug candidates |

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and trifluoromethoxy (-O-CF₃) groups (Table 1) are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. This enhances stability but may reduce reactivity in nucleophilic reactions . Methylamino (-NHCH₃) and piperazinyl groups are electron-donating, increasing ring electron density and improving solubility in polar solvents. These groups are critical in pharmaceutical intermediates for enhancing bioavailability .

Biological Activity

5-Amino-2-(methylamino)benzonitrile, a compound with the molecular formula CHN, is gaining attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-2-(methylamino)benzonitrile is characterized by the presence of amino and methylamino groups attached to a benzonitrile framework. The chemical structure can be represented as follows:

- Molecular Formula : CHN

- CAS Number : 197382-87-9

The biological activity of 5-Amino-2-(methylamino)benzonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and methylamino groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nitrile group can participate in biochemical pathways, potentially affecting cellular processes such as signaling and metabolism.

Biological Activities

- Antimicrobial Activity : Research has indicated that compounds similar to 5-Amino-2-(methylamino)benzonitrile exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may act on enzymes related to neurotransmitter synthesis, which could have implications for neurological disorders .

- Anticancer Potential : Preliminary studies suggest that 5-Amino-2-(methylamino)benzonitrile may possess anticancer properties. Its structural similarity to known bioactive compounds allows it to interfere with cancer cell proliferation and induce apoptosis in certain cancer types .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 5-Amino-2-(methylamino)benzonitrile with a specific enzyme involved in neurotransmitter metabolism. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent for conditions like depression or anxiety.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that 5-Amino-2-(methylamino)benzonitrile exhibited notable antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-2-methylbenzonitrile | Lacks methylamino group | Limited enzyme inhibition |

| 4-Amino-2-(methylamino)benzonitrile | Different substitution pattern | Varies based on position |

| 5-Iodo-2-methylbenzonitrile | Halogenated derivative | Enhanced antimicrobial effects |

The unique combination of amino and methylamino groups in 5-Amino-2-(methylamino)benzonitrile provides it with distinct reactivity compared to similar compounds, making it a valuable candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.